![molecular formula C10H20N2 B13163642 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity, which is crucial for its biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or other oxidized forms.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield imines, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing biological pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Similar in structure but with a methyl group instead of a propyl group.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains a cyclopropyl group and a ketone functional group.
8-Oxa-3-azabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic structure.
Uniqueness
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
8-propyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-9-3-4-10(12)7-8(11)6-9/h8-10H,2-7,11H2,1H3 |
Clé InChI |
KQOCDDJJHIAYSU-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2CCC1CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
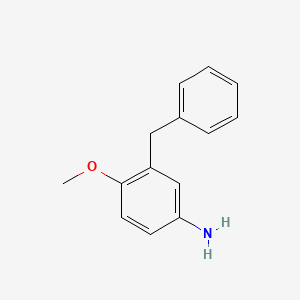

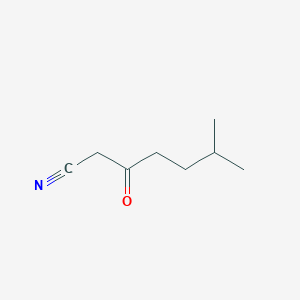
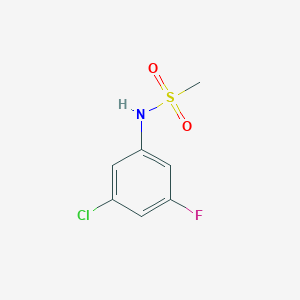


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
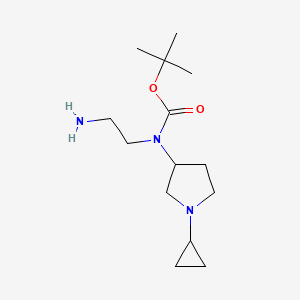
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
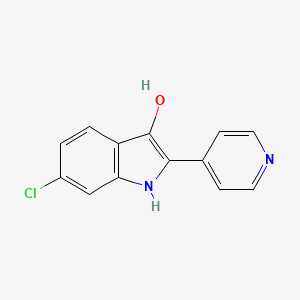
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
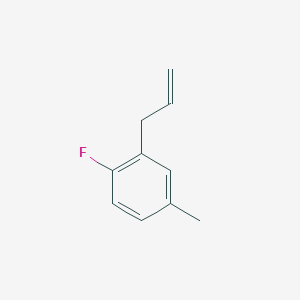
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
